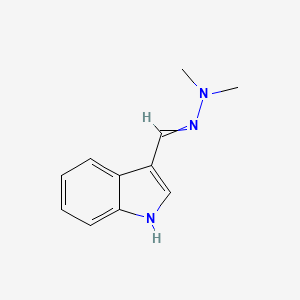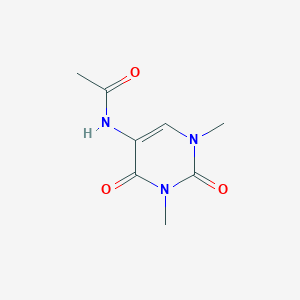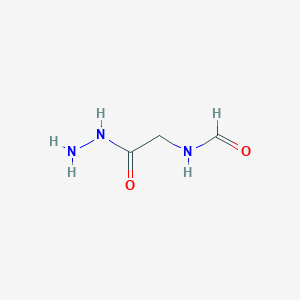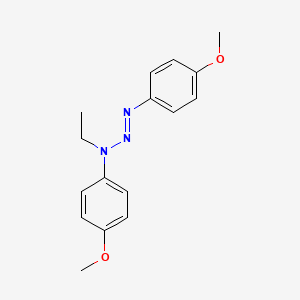
3-((2,2-Dimethylhydrazineylidene)methyl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Z)-indol-3-ylidenemethyl]-1,1-dimethyl-hydrazine is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound, with its unique structure, has garnered interest in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 2-[(Z)-indol-3-ylidenemethyl]-1,1-dimethyl-hydrazine involves several steps. One common method includes the reaction of indole-3-carboxaldehyde with 1,1-dimethylhydrazine under specific conditions. The reaction typically requires a solvent such as methanol and is carried out at ambient temperature. The yield of the product can be optimized by adjusting the reaction time and the molar ratios of the reactants .
Analyse Des Réactions Chimiques
2-[(Z)-indol-3-ylidenemethyl]-1,1-dimethyl-hydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the presence of the indole ring. Common reagents include halogens and nitrating agents.
Condensation: It can participate in condensation reactions with aldehydes and ketones, forming various condensation products.
Applications De Recherche Scientifique
2-[(Z)-indol-3-ylidenemethyl]-1,1-dimethyl-hydrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound exhibits various biological activities, including antiviral, anticancer, and antimicrobial properties. It is used in the study of cell biology and pharmacology.
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including cancer treatment and antiviral therapies.
Mécanisme D'action
The mechanism of action of 2-[(Z)-indol-3-ylidenemethyl]-1,1-dimethyl-hydrazine involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact pathways and targets can vary depending on the specific biological context .
Comparaison Avec Des Composés Similaires
2-[(Z)-indol-3-ylidenemethyl]-1,1-dimethyl-hydrazine can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Indole-3-butyric acid: Another plant hormone used in rooting powders.
What sets 2-[(Z)-indol-3-ylidenemethyl]-1,1-dimethyl-hydrazine apart is its unique structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
92487-36-0 |
|---|---|
Formule moléculaire |
C11H13N3 |
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
N-(1H-indol-3-ylmethylideneamino)-N-methylmethanamine |
InChI |
InChI=1S/C11H13N3/c1-14(2)13-8-9-7-12-11-6-4-3-5-10(9)11/h3-8,12H,1-2H3 |
Clé InChI |
IGCYHNLYDPAGKX-UHFFFAOYSA-N |
SMILES canonique |
CN(C)N=CC1=CNC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-Nitro-1,7-dihydropyrrolo[2,3-d]pyrimidine-4-thione](/img/structure/B14007356.png)

![S-[2-oxo-2-[4-(pyridin-2-ylsulfamoyl)anilino]ethyl] carbamothioate](/img/structure/B14007363.png)

![Methyl 2-{(1e)-3-[4-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]triaz-1-en-1-yl}benzoate](/img/structure/B14007368.png)


![4-Bromo-6-[(cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14007399.png)

![6,6-Dimethyl-1-[4-[2-(4-nitrophenoxy)ethoxy]phenyl]-1,3,5-triazine-2,4-diamine;hydrochloride](/img/structure/B14007403.png)

